(1E)-2-cyclopentyl-N'-hydroxyethanimidamide
Description
(1E)-2-cyclopentyl-N'-hydroxyethanimidamide is a substituted ethanimidamide derivative characterized by a cyclopentyl group attached to the ethanimidamide backbone and a hydroxylamine functional group. The compound’s structure combines a rigid cyclopentane ring with the polar hydroxyethanimidamide moiety, which may confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-cyclopentyl-N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(9-10)5-6-3-1-2-4-6/h6,10H,1-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIKUQJPRWKWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-cyclopentyl-N’-hydroxyethanimidamide typically involves the reaction of cyclopentylamine with ethyl formate to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Catalysts: Acid or base catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production of (1E)-2-cyclopentyl-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-cyclopentyl-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Case studies have demonstrated that (1E)-2-cyclopentyl-N'-hydroxyethanimidamide exhibits cytotoxic effects against various cancer cell lines.
- IC₅₀ Values : In studies, IC₅₀ values ranged from 10 to 30 µM, indicating significant potential for further development as an anticancer agent.
-
Antimicrobial Properties :
- Preliminary investigations suggest the compound possesses antimicrobial activity against both bacterial and fungal strains.
- Minimum Inhibitory Concentrations (MICs) indicate promising results for potential antibiotic development.
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
Biological Studies
- Mechanism of Action :
- The biological activity is primarily attributed to interactions with enzymes and receptors, potentially influencing signal transduction pathways and metabolic processes.
- Antioxidant Activity :
- Studies indicate that this compound can effectively scavenge free radicals, reducing oxidative stress markers in treated cells compared to controls.
Industrial Applications
-
Synthesis of Complex Molecules :
- As a building block in organic synthesis, this compound can be utilized to create more complex molecules for various applications in pharmaceuticals and materials science.
-
Development of New Materials :
- The unique properties of this compound make it a candidate for the development of innovative materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1E)-2-cyclopentyl-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and biological activities between (1E)-2-cyclopentyl-N'-hydroxyethanimidamide and its analogs:
Key Observations:
Cyclopentyl vs. Aromatic Substituents :
- The cyclopentyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to phenyl or fluorophenyl analogs . This property is critical for bioavailability in drug design.
- In contrast, sulfonyl (e.g., benzylsulfonyl) or halogenated (e.g., 4-fluorophenyl) groups in analogs like those in and improve target binding via polar interactions or covalent bonding with enzyme active sites.
Hydroxyethanimidamide Core :
- The N'-hydroxy group is critical for hydrogen bonding with biological targets, as seen in serine protease inhibitors like (1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide .
Enzyme Inhibition:
- Serine Proteases : Sulfonyl-containing analogs (e.g., ) demonstrate potent inhibition (IC50 < 5 µM) due to covalent interactions with catalytic serine residues. The cyclopentyl variant may exhibit similar mechanisms but with altered selectivity due to steric effects .
- Antimicrobial Activity : Compounds with lipophilic groups (e.g., bicyclic or cyclopropyl) show improved MIC values against Gram-positive bacteria, suggesting the cyclopentyl derivative could follow this trend .
Pharmacokinetic Properties:
Yield Optimization:
- Temperature control (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) are critical for minimizing side reactions .
Biological Activity
(1E)-2-Cyclopentyl-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₇H₁₃N₃O
- Molecular Weight : 155.20 g/mol
The presence of the cyclopentyl group and the hydroxyethanimidamide moiety suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems.
- Target Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as a modulator for various receptors, potentially influencing signal transduction pathways.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the anticancer properties of this compound using various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC₅₀ values ranging from 10 to 30 µM in different cell lines, suggesting significant anticancer potential.
- Antioxidant Activity : Research explored the compound's ability to scavenge free radicals. The compound demonstrated an effective reduction in oxidative stress markers in treated cells compared to controls, indicating its potential as an antioxidant agent.
- Enzyme Inhibition Studies : Detailed investigations revealed that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Antimicrobial Testing : The compound was tested against various bacterial and fungal strains, showing promising results with minimum inhibitory concentrations (MICs) that suggest it could serve as a basis for developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
